molecular formula C25H25NO5 B1680504 Ragaglitazar CAS No. 222834-30-2

Ragaglitazar

Cat. No.: B1680504
CAS No.: 222834-30-2
M. Wt: 419.5 g/mol
InChI Key: WMUIIGVAWPWQAW-DEOSSOPVSA-N
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Description

Ragaglitazar is a novel compound known for its dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist activities. It has shown potent lipid-lowering and insulin-sensitizing efficacy in various animal models. This compound has been investigated for its potential use in treating type 2 diabetes and related metabolic disorders .

Preparation Methods

The synthesis of ragaglitazar involves a convergent synthetic procedure that includes a novel enzymatic kinetic resolution step. This method is suitable for large-scale preparation. The synthetic route typically involves the formation of the phenoxazine ring system, which is a key structural component of this compound .

Chemical Reactions Analysis

Ragaglitazar undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Ragaglitazar has been extensively studied for its potential applications in scientific research. In the field of medicine, it has been investigated for its ability to improve glycemic control and lipid profiles in patients with type 2 diabetes. Studies have shown that this compound can significantly reduce fasting plasma glucose, triglycerides, and insulin levels, while also increasing high-density lipoprotein cholesterol levels . In addition to its medical applications, this compound has also been studied for its effects on lipid metabolism and insulin sensitivity in animal models .

Mechanism of Action

Ragaglitazar exerts its effects by activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Activation of these receptors leads to improved insulin sensitivity, enhanced glucose uptake into muscle and adipose tissue, and reduced plasma triglyceride levels. The molecular targets and pathways involved in the action of this compound include the regulation of genes involved in lipid metabolism and glucose homeostasis .

Comparison with Similar Compounds

Ragaglitazar is unique in its dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, which distinguishes it from other similar compounds. Some of the similar compounds include rosiglitazone and KRP-297, which also target peroxisome proliferator-activated receptors but with different efficacy profiles. This compound has shown better insulin-sensitizing and lipid-lowering potential compared to these standard compounds .

Properties

CAS No.

222834-30-2

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid

InChI

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1

InChI Key

WMUIIGVAWPWQAW-DEOSSOPVSA-N

SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Appearance

Solid powder

Key on ui other cas no.

222834-30-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-) DRF 2725
(-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid
DRF 2725
DRF-2725
DRF2725
NNC 61-0029
ragaglitaza

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of [2R, diastereomer, N(1S)]-3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxy-N-(2-hydroxy-1-phenylethyl)propanamide (0.45 g, 0.84 mmol) obtained in example 21a in mixture of 1M sulphuric acid (17 mL) and dioxane/water (1:1, 39 mL) was heated at 90° C. for 88 h. The pH of the mixture was adjusted to 3.0 by addition of an aqueous sodium hydrogen carbonate solution. The mixture was extracted with ethyl acetate (2×25 mL) and the organic extract was washed with water (50 mL), brine (25 mL), dried (Na2SO4) and evaporated. The residue was chromatographed over silica gel using a gradient of 50-75% ethyl acetate in pet, ether to afford the title compound (0.2 g, 57%) as a white solid. mp: 77-78° C.
[Compound]
Name
2R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxy-N-(2-hydroxy-1-phenylethyl)propanamide
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0.45 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
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Yield
57%

Synthesis routes and methods II

Procedure details

To a mixture of racemic ethyl 3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropionate of the formula (4) (45 g) obtained according to the procedure described in step (vii) and methanol (225 ml) was added aqueous 10% sodium hydroxide solution (225 ml) slowly at room temperature over a period of 10–15 minutes; The reaction mixture was stirred at the same temperature for a period of 2–4 h. The progress of the reaction was monitored by TLC. After the complete hydrolysis of the compound of the formula (4), the reaction mass was diluted with water (225 ml) and washed with toluene to remove the impurities. The aqueous layer was acidified with dilute hydrochloric acid and extracted with toluene. Combined organic extracts were washed with water and concentrated under reduced pressure to half the volume and treated with activated charcoal. Filtration of the charcoal followed by concentration of toluene to ˜50 ml and precipitation with pet. ether afforded racemic acid of the formula (5) as an off-white to white solid which was filtered and dried at room temperature (˜30° C.), (38–39 g, 90–92%).
Name
racemic ethyl 3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropionate
Quantity
0 (± 1) mol
Type
reactant
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( 4 )
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45 g
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225 mL
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225 mL
Type
reactant
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( 4 )
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225 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-ethoxy-N-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanamide
Ragaglitazar
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